molecular formula C8H14FNO5S B2930459 Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate CAS No. 2551117-05-4

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate

Cat. No.: B2930459
CAS No.: 2551117-05-4
M. Wt: 255.26
InChI Key: JCZGIUDIEDCHNK-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the fluorosulfonyloxy functional group in this compound imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Scientific Research Applications

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Organic Synthesis: The compound is a valuable building block for the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced using reagents like fluorosulfonyl chloride (FSO2Cl) under controlled conditions.

    Protection with Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the azetidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an azetidine derivative with an amino group, while reduction can yield an azetidine alcohol.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with biological targets such as enzymes or receptors. The fluorosulfonyloxy group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • Tert-butyl 3-(chlorosulfonyl)oxyazetidine-1-carboxylate
  • Tert-butyl 3-(tosyloxy)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity compared to other sulfonyloxy derivatives. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This unique reactivity can be exploited in the design of novel synthetic pathways and the development of new materials and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO5S/c1-8(2,3)14-7(11)10-4-6(5-10)15-16(9,12)13/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZGIUDIEDCHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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